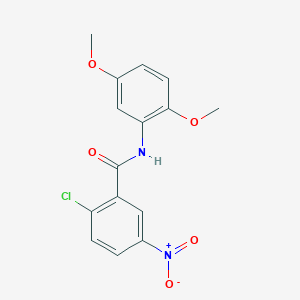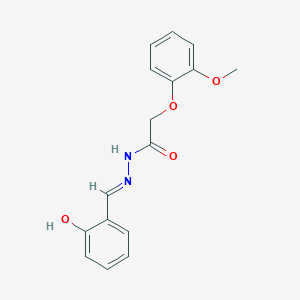![molecular formula C23H24Cl2N2O4S B11691170 Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11691170.png)
Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
The synthesis of thiophene derivatives, including Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, typically involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These methods involve the condensation of various substrates under specific conditions to form the thiophene ring structure. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for sulfurization, and α,β-acetylenic esters for condensation reactions . Major products formed from these reactions depend on the specific reagents and conditions used. For example, the Paal–Knorr reaction produces 3-hydroxy-2-thiophene carboxylic derivatives .
Wissenschaftliche Forschungsanwendungen
Thiophene derivatives, including Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate, have a wide range of scientific research applications. They are used in medicinal chemistry for their anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties . Additionally, they are utilized in material science as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Wirkmechanismus
The mechanism of action of thiophene derivatives involves their interaction with various molecular targets and pathways. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases or modulate estrogen receptors . The specific mechanism of action depends on the structure of the thiophene derivative and its interaction with the target molecules.
Vergleich Mit ähnlichen Verbindungen
Thiophene derivatives are unique due to their versatile chemical properties and wide range of applications. Similar compounds include other heterocyclic compounds such as furan and pyrrole derivatives. thiophene derivatives are distinguished by their sulfur atom, which imparts unique chemical and biological properties . Some commercially available drugs containing thiophene nucleus include Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .
Eigenschaften
Molekularformel |
C23H24Cl2N2O4S |
|---|---|
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
ethyl 2-[[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C23H24Cl2N2O4S/c1-5-31-22(30)16-12(2)18(20(29)26-13-9-7-6-8-10-13)32-21(16)27-19(28)17-14(11-15(24)25)23(17,3)4/h6-11,14,17H,5H2,1-4H3,(H,26,29)(H,27,28) |
InChI-Schlüssel |
NCSBNXBVEDFAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)C3C(C3(C)C)C=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,9,11-Trimethyl-3-propyl-2,4-dioxaspiro[5.5]undec-8-ene](/img/structure/B11691100.png)
![N-{(1Z)-3-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691103.png)
![(4Z)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691108.png)
![(2Z,5Z)-5-(4-methoxybenzylidene)-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11691114.png)
![N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11691117.png)
![N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B11691129.png)
![3-bromo-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B11691131.png)

![3-bromo-5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11691139.png)

![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691166.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11691189.png)
